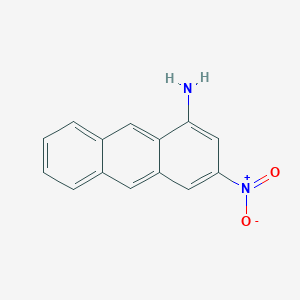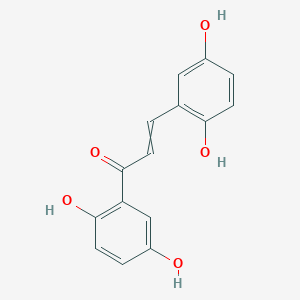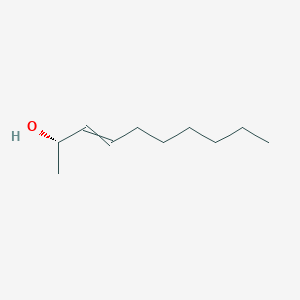
(2S)-Dec-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Dec-3-en-2-ol is an organic compound with the molecular formula C10H20O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the second carbon atom in the (S)-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Dec-3-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of the corresponding ketone, (2S)-Dec-3-en-2-one, using chiral catalysts or reagents. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a suitable catalyst to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrogenation of the corresponding alkyne, (2S)-Dec-3-yn-2-ol, using a palladium catalyst. This method allows for the selective reduction of the triple bond to a double bond while preserving the chiral center.
Chemical Reactions Analysis
Types of Reactions
(2S)-Dec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (2S)-Dec-3-en-2-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to form (2S)-Decan-2-ol using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2S)-Dec-3-en-2-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Palladium catalyst, hydrogen gas
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: (2S)-Dec-3-en-2-one
Reduction: (2S)-Decan-2-ol
Substitution: (2S)-Dec-3-en-2-yl chloride
Scientific Research Applications
(2S)-Dec-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pheromones and natural products.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism of action of (2S)-Dec-3-en-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, as a pheromone precursor, it may bind to olfactory receptors, triggering specific behavioral responses in insects.
Comparison with Similar Compounds
(2S)-Dec-3-en-2-ol can be compared with other similar compounds, such as:
(2R)-Dec-3-en-2-ol: The enantiomer of this compound, which has the opposite configuration at the chiral center.
(2S)-Dec-3-en-1-ol: A structural isomer with the hydroxyl group attached to the first carbon atom instead of the second.
(2S)-Dec-4-en-2-ol: A positional isomer with the double bond between the fourth and fifth carbon atoms.
The uniqueness of this compound lies in its specific configuration and position of the functional groups, which influence its reactivity and applications.
Properties
CAS No. |
189298-30-4 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(2S)-dec-3-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h8-11H,3-7H2,1-2H3/t10-/m0/s1 |
InChI Key |
HZRSDQXGMJFUKO-JTQLQIEISA-N |
Isomeric SMILES |
CCCCCCC=C[C@H](C)O |
Canonical SMILES |
CCCCCCC=CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
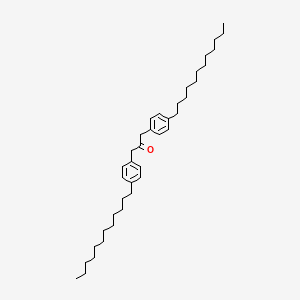
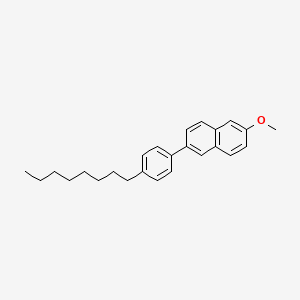
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
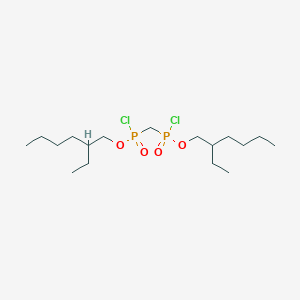
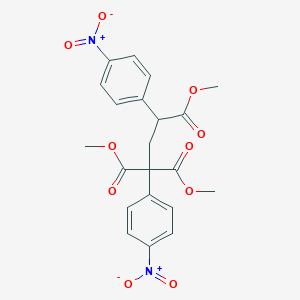

![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
